molecular formula C25H24N4O7S B11447298 N-(3,4-dimethoxyphenethyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

N-(3,4-dimethoxyphenethyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B11447298
M. Wt: 524.5 g/mol
InChI Key: OLFUTRPTBOMWTJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a thieno[3,2-d]pyrimidine derivative with a complex heterocyclic framework. Its structure features:

  • A thieno[3,2-d]pyrimidine core with two ketone groups at positions 2 and 4.
  • A 3-nitrobenzyl group at position 1 of the pyrimidine ring, introducing strong electron-withdrawing properties.

This compound is hypothesized to exhibit biological activity due to its structural similarity to kinase inhibitors and anti-inflammatory agents. Its synthesis likely involves multi-step coupling reactions, though specific details are absent in the provided sources.

Properties

Molecular Formula

C25H24N4O7S

Molecular Weight

524.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-[(3-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide

InChI

InChI=1S/C25H24N4O7S/c1-35-20-7-6-16(13-21(20)36-2)8-10-26-22(30)15-28-24(31)23-19(9-11-37-23)27(25(28)32)14-17-4-3-5-18(12-17)29(33)34/h3-7,9,11-13H,8,10,14-15H2,1-2H3,(H,26,30)

InChI Key

OLFUTRPTBOMWTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the nitrobenzyl group and the dimethoxyphenethyl moiety. Key steps may include:

    Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving appropriate thiophene and pyrimidine precursors under controlled conditions.

    Introduction of the Nitrobenzyl Group: This step may involve nucleophilic substitution reactions using nitrobenzyl halides.

    Attachment of the Dimethoxyphenethyl Moiety: This can be accomplished through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions for bulk production.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles such as sodium methoxide can be used.

Major Products Formed

    Oxidation: Formation of nitro derivatives or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymatic activity.

    Modulate Receptors: Interact with cellular receptors to influence signaling pathways.

    Affect Gene Expression: Alter the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthesis yields, and physicochemical properties of the target compound with analogous derivatives from the evidence:

Compound Name & Source Core Structure Key Substituents Yield (%) Notable Properties
Target compound Thieno[3,2-d]pyrimidine 3-nitrobenzyl, 3,4-dimethoxyphenethyl acetamide N/A Hypothesized high polarity due to nitro and methoxy groups; potential thermal stability.
N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide Linear acetamide Pyridin-2-yl, propylacetamido, 3,4-dimethoxyphenethyl 94 High-yield synthesis (94%); exists as a deep yellow oil.
2-(4-(2,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide Pyrimidine 2,4-Dichlorophenyl, 3,4-dimethoxyphenyl, phenylacetamide 62 Moderate yield (62%); solid state with IR peaks at 1650 cm⁻¹ (amide C=O).
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Simple acetamide 3,4-Dichlorophenyl, thiazol-2-yl N/A Crystal structure with dihedral angle 61.8° between aromatic rings; MP 459–461 K.
N-Phenyl-2-(tetrahydrobenzothieno-triazolo-pyrimidin-3-ylsulfanyl)acetamide Benzothieno-triazolo-pyrimidine Phenyl, sulfanyl group 68–74 Sulfur-containing heterocycle; moderate yields (68–74%).
Example 83 (Fluorinated chromenone-pyrazolo-pyrimidine) Pyrazolo[3,4-d]pyrimidine Fluorophenyl, dimethylamino, isopropoxy 19 Low yield (19%); high melting point (302–304°C).

Key Comparisons:

Structural Complexity: The target compound’s thieno[3,2-d]pyrimidine core is more complex than simpler pyrimidine () or acetamide () derivatives. Its nitrobenzyl group distinguishes it from sulfur-containing analogs () or fluorinated compounds ().

The 3,4-dimethoxyphenethyl side chain provides steric bulk akin to the 3,4-dimethoxyphenyl group in , but differs from the pyridin-2-yl group in .

Synthetic Efficiency :

  • The target compound’s synthesis is likely less efficient than the 94%-yield multicomponent reaction in , but comparable to moderate yields of sulfur-containing analogs ().

Physicochemical Properties: The nitro group may reduce solubility compared to methoxy derivatives (), while the thieno-pyrimidine core could enhance thermal stability over simple acetamides ().

Research Findings and Trends

  • Biological Relevance: Thieno-pyrimidine derivatives (e.g., ) are associated with kinase inhibition and antimicrobial activity. The nitro group in the target compound may enhance antibacterial properties but increase cytotoxicity risks .
  • Crystallography : Aromatic dihedral angles (e.g., 61.8° in ) influence molecular packing and solubility, suggesting similar structural analysis is critical for the target compound.
  • Spectral Data : IR peaks for amide C=O (1650–1680 cm⁻¹) and nitro groups (~1520–1350 cm⁻¹) are consistent across analogs (), aiding in characterization.

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A phenethyl group with methoxy substituents.
  • A thienopyrimidine moiety that contributes to its pharmacological profile.
  • An acetylamide group , which is often associated with enhanced bioactivity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antioxidant Activity :
    • Studies have shown that compounds with similar structures can exhibit significant antioxidant properties, which may help in mitigating oxidative stress-related diseases.
  • Neuroprotective Effects :
    • Preliminary investigations suggest potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's. Compounds designed to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) have shown promise in this area .
  • Anti-inflammatory Activity :
    • Similar compounds have demonstrated the ability to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound may act as a dual inhibitor of AChE and MAOs, leading to increased levels of neurotransmitters like acetylcholine and serotonin in the brain .
  • Modulation of Oxidative Stress :
    • By scavenging free radicals and enhancing endogenous antioxidant defenses, it may protect neuronal cells from oxidative damage.

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of related compounds on PC12 cells exposed to neurotoxic agents. Results indicated that these compounds could significantly reduce cell death and promote cell survival through anti-apoptotic mechanisms.

Study 2: Enzyme Inhibition

Another research focused on the inhibitory effects on AChE and MAOs. The compound showed an IC50 value indicating potent inhibition comparable to established drugs used in Alzheimer's treatment.

CompoundTarget EnzymeIC50 Value (µM)
N-(3,4-dimethoxyphenethyl)-...AChE0.28
N-(3,4-dimethoxyphenethyl)-...MAO-B0.34

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